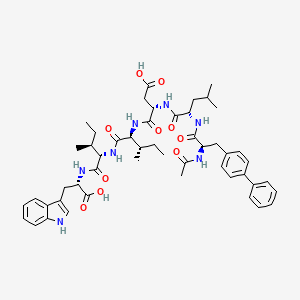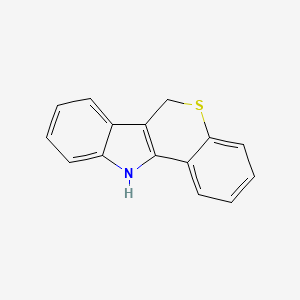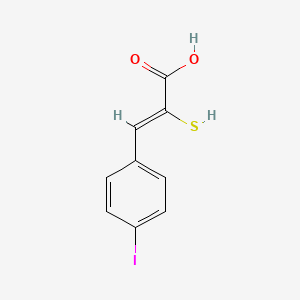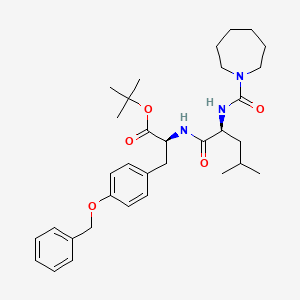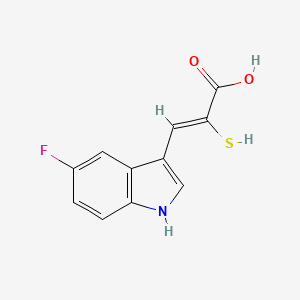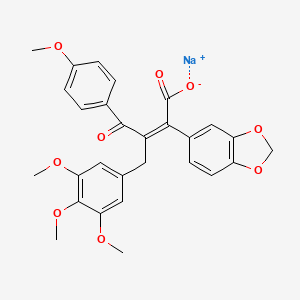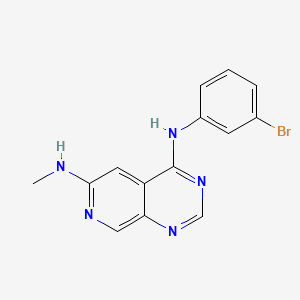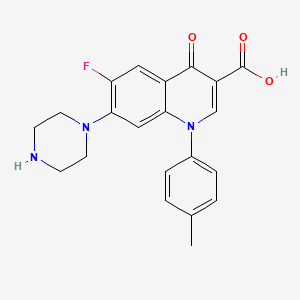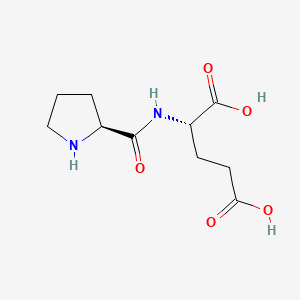
Prolylglutamic acid
Vue d'ensemble
Description
Prolylglutamic acid is a dipeptide composed of the amino acids proline and glutamic acid It is formed by the peptide bond between the carboxyl group of proline and the amino group of glutamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prolylglutamic acid can be synthesized through peptide synthesis methods. One common approach involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis can be applied. Industrial production may involve large-scale SPPS or solution-phase synthesis, with optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Prolylglutamic acid can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized under specific conditions, leading to the formation of modified peptides.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
Prolylglutamic acid has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.
Medicine: Explored for its potential in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of prolylglutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide bond between proline and glutamic acid allows it to fit into the active sites of enzymes, influencing their activity. Additionally, this compound can interact with cell surface receptors, triggering signaling pathways that lead to various cellular responses.
Comparaison Avec Des Composés Similaires
Polyglutamic Acid: A polymer of glutamic acid with different properties and applications.
Prolyl-Hydroxyproline: Another dipeptide with distinct biological activities.
Glutamylglutamic Acid: A dipeptide composed of two glutamic acid residues.
Uniqueness: Prolylglutamic acid is unique due to its specific combination of proline and glutamic acid, which imparts distinct structural and functional properties. Its ability to interact with enzymes and receptors makes it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROSWPKSBORFJ-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987011 | |
| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67644-00-2 | |
| Record name | L-Prolyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67644-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067644002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of L-Prolyl-L-glutamic acid?
A: L-Prolyl-L-glutamic acid, a dipeptide, exists as a zwitterion in its crystalline form. Its molecular formula is C10H16N2O5 and it has a molecular weight of 244.24 g/mol. [] While the provided abstracts don't delve into specific spectroscopic data, they do mention techniques like VT-NMR and rp-HPLC used to confirm structural integrity and purity during synthesis. []
Q2: What is known about the conformation of L-Prolyl-L-glutamic acid?
A: Crystallographic studies reveal that L-Prolyl-L-glutamic acid dihydrate crystallizes in a trans conformation for its peptide linkage, with the omega torsional angle being 173.7°. [] Interestingly, research has focused on synthesizing macrocyclic analogues that mimic both the cis and trans conformers of glycyl-L-prolyl-L-glutamic acid (GPE), a related neuroprotective tripeptide. [] This suggests that conformational considerations are important for the biological activity of these peptides.
Q3: How does the structure of L-Prolyl-L-glutamic acid relate to its potential activity?
A: While the provided research focuses mainly on GPE analogues, L-Prolyl-L-glutamic acid serves as a foundational structure. Modifications to GPE, like those at the alpha-carboxylic acid or incorporating tetrazole moieties, have been explored to investigate their impact on neuroprotective activity. [, ] This suggests that even subtle structural changes within the peptide backbone, such as those present in L-Prolyl-L-glutamic acid, could influence its interaction with biological targets and downstream effects.
Q4: Are there any sustainable strategies for synthesizing L-Prolyl-L-glutamic acid or related compounds?
A: While the provided research doesn't directly focus on L-Prolyl-L-glutamic acid synthesis, it highlights a sustainable approach for assembling GPE and its analogues. This method utilizes a tandem sequential peptide coupling strategy, allowing for a one-pot synthesis with minimal purification steps. [] Such green chemistry principles could potentially be adapted and applied to the synthesis of L-Prolyl-L-glutamic acid, minimizing environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)
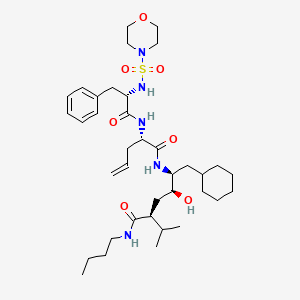
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)
![[2,6-di(propan-2-yl)phenyl] N-[2,6-di(propan-2-yl)phenoxy]sulfonylcarbamate](/img/structure/B1679101.png)
![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)
